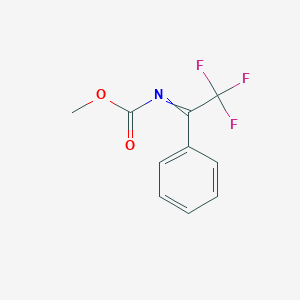![molecular formula C23H22O2 B14282858 4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol CAS No. 139601-37-9](/img/structure/B14282858.png)
4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol is a complex organic compound that features a tetrahydronaphthalene moiety attached to a biphenyl structure with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene derivative. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts . The resulting 1,2,3,4-tetrahydronaphthalene can then be methylated to form 2-methyl-1,2,3,4-tetrahydronaphthalene .
The next step involves the coupling of the methylated tetrahydronaphthalene with a biphenyl derivative. This can be achieved through a Friedel-Crafts alkylation reaction, where the tetrahydronaphthalene derivative reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the tetrahydronaphthalene moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine, along with catalysts such as iron(III) chloride, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups into the aromatic rings.
科学研究应用
4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid
- 1,2,3,4-Tetrahydro-2-methylnaphthalene
- 1,2,3,4-Tetrahydro-1-naphthol
Uniqueness
4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1’-biphenyl]-2,5-diol is unique due to the presence of both the tetrahydronaphthalene and biphenyl moieties, along with the hydroxyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
139601-37-9 |
|---|---|
分子式 |
C23H22O2 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
2-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-5-phenylbenzene-1,4-diol |
InChI |
InChI=1S/C23H22O2/c1-23(12-11-16-7-5-6-10-18(16)15-23)20-14-21(24)19(13-22(20)25)17-8-3-2-4-9-17/h2-10,13-14,24-25H,11-12,15H2,1H3 |
InChI 键 |
GVOSQZWLBGBQMW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2=CC=CC=C2C1)C3=C(C=C(C(=C3)O)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


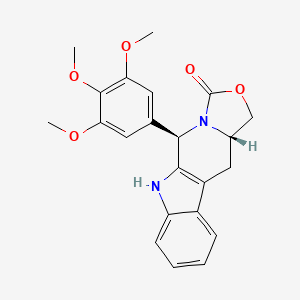

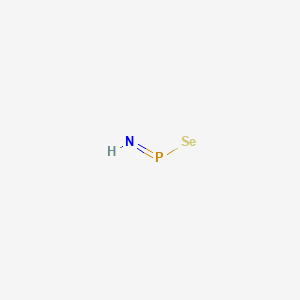
![2-[(Naphthalen-1-yl)oxy]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14282803.png)


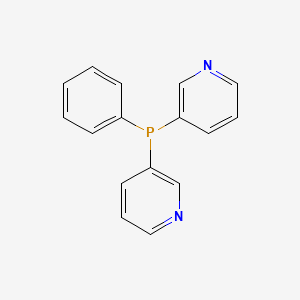

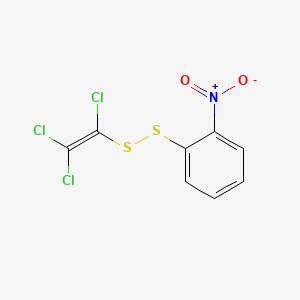
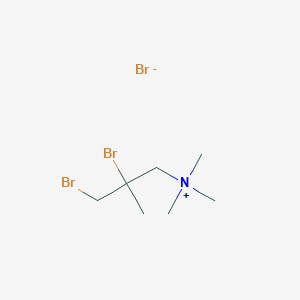
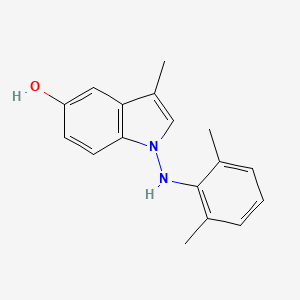
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl-](/img/structure/B14282845.png)

